N-tert-Butoxycarbonyl Amoxapine is a chemical compound derived from amoxapine, which is classified as a dibenzoxazepine derivative. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of psychoactive drugs. The tert-butoxycarbonyl group serves as a protecting group in various synthetic routes, enhancing the stability and solubility of the compound during chemical reactions.
N-tert-Butoxycarbonyl Amoxapine can be synthesized from amoxapine itself, which is primarily used as an antidepressant and antipsychotic medication. The synthesis typically involves the introduction of the tert-butoxycarbonyl group to the amine functional group of amoxapine, allowing for further modifications without affecting the core structure of the drug.
N-tert-Butoxycarbonyl Amoxapine falls under several classifications:
The synthesis of N-tert-Butoxycarbonyl Amoxapine generally involves the following steps:
The molecular structure of N-tert-Butoxycarbonyl Amoxapine can be represented by its chemical formula and structural formula:
The structure features:
N-tert-Butoxycarbonyl Amoxapine can undergo various chemical reactions, including:
N-tert-Butoxycarbonyl Amoxapine acts similarly to its parent compound, amoxapine, primarily influencing neurotransmitter systems within the brain:
Research indicates that compounds like amoxapine exhibit higher affinity for serotonin transporters compared to dopamine receptors, suggesting a multifaceted mechanism involving both neurotransmitter systems .
N-tert-Butoxycarbonyl Amoxapine has several applications in scientific research:
N-tert-Butoxycarbonyl Amoxapine (systematic name: tert-butyl 4-(8-chlorodibenzo[b,f][1,4]oxazepin-6-yl)-piperazine-1-carboxylate) is a chemically modified derivative of the tricyclic antidepressant amoxapine. Its molecular formula is C22H24ClN3O3, with a molecular weight of 421.90 g/mol [1] [6]. The structure integrates two critical components:
Deuterated variants (e.g., Amoxapine-d8) replace eight hydrogen atoms with deuterium at the piperazine ring (positions 2,2,3,3,5,5,6,6), yielding molecular formula C22H16D8ClN3O3 (MW: 422.00 g/mol) [6] [7]. This isotopic labeling aids metabolic studies without altering chemical behavior. Key identifiers include:
Table 1: Key Chemical Identifiers of N-tert-Butoxycarbonyl Amoxapine
Property | Value |
---|---|
CAS Number | 1246814-71-0 |
IUPAC Name | tert-Butyl 4-(8-chlorodibenzo[b,f][1,4]oxazepin-6-yl)piperazine-1-carboxylate |
SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl |
InChI Key | AOGDBIDPRJPHCK-BGKXKQMNSA-N |
The BOC group induces steric hindrance around the amine, altering polarity and hydrolysis susceptibility while preserving the planar, lipophilic amoxapine core [6].
The BOC group was pioneered in the late 1950s as an acid-labile alternative to carbobenzyloxy (Cbz) protecting groups. Its adoption revolutionized peptide synthesis by enabling:
A paradigm shift occurred in the 1980s with the development of solid-phase peptide synthesis (SPPS), where BOC chemistry enabled high-yield elongation of polypeptide chains. Innovations like water-mediated BOC protection (2012) further expanded its utility by offering catalyst-free, eco-friendly amination in aqueous acetone [9]. For amoxapine derivatives, BOC protection facilitates targeted modifications of the piperazine ring—a site critical for serotonin/norepinephrine reuptake inhibition [6].
BOC protection addresses two pivotal challenges in drug development: chemoselective synthesis and metabolic stability.
Chemoselective Synthesis
Metabolic and Stability Applications
Table 2: Applications of BOC-Protected Amoxapine Derivatives in Drug Development
Application | Mechanistic Role | Reference |
---|---|---|
Prodrug synthesis | Precursor to GUS inhibitors for detoxifying SN-38 (irinotecan metabolite) | [2] |
Metabolic probes | Deuterated analogs trace metabolic pathways via LC-MS | [6] |
Peptide-drug conjugates | BOC enables ligation to ubiquitin-like peptides for targeted degradation | [8] |
BOC chemistry thus bridges synthetic feasibility and functional optimization, positioning N-tert-butoxycarbonyl amoxapine as a versatile scaffold in oncology and CNS drug discovery [2] .
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0